molecular formula C10H17N B125005 (4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine CAS No. 152375-27-4

(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine

Cat. No. B125005
M. Wt: 151.25 g/mol
InChI Key: CCEXVZNUHRQRQP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HEHPP and is a cyclic amino alcohol.

Mechanism Of Action

The mechanism of action of HEHPP is not yet fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine.

Biochemical And Physiological Effects

HEHPP has been shown to have a number of biochemical and physiological effects. In animal studies, HEHPP has been shown to reduce pain and inflammation. In addition, HEHPP has been shown to have anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using HEHPP in lab experiments is that it is relatively easy to synthesize. In addition, HEHPP has been shown to have a low toxicity profile. However, one of the limitations of using HEHPP in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

There are several future directions for research on HEHPP. One possible direction is to investigate its potential use as a treatment for chronic pain and inflammation. Another possible direction is to study its effects on other neurotransmitters in the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of HEHPP.

Synthesis Methods

The synthesis of HEHPP can be achieved through a series of chemical reactions. One of the most common methods involves the reaction of 1,5-hexadien-3-ol with ethylamine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of HEHPP as the final product.

Scientific Research Applications

HEHPP has been studied for its potential applications in various fields. In the field of medicine, HEHPP has been investigated for its ability to act as an analgesic and anti-inflammatory agent. In addition, HEHPP has been studied for its potential use as a treatment for depression and anxiety disorders.

properties

CAS RN

152375-27-4

Product Name

(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine

InChI

InChI=1S/C10H17N/c1-2-10-6-3-5-9(10)11-8-4-7-10/h2-8H2,1H3/t10-/m0/s1

InChI Key

CCEXVZNUHRQRQP-JTQLQIEISA-N

Isomeric SMILES

CC[C@@]12CCCC1=NCCC2

SMILES

CCC12CCCC1=NCCC2

Canonical SMILES

CCC12CCCC1=NCCC2

synonyms

2H-Cyclopenta[b]pyridine,4a-ethyl-3,4,4a,5,6,7-hexahydro-,(S)-(9CI)

Origin of Product

United States

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